molecular formula C14H9F3N4O B2565214 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 2034480-68-5

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2565214
CAS No.: 2034480-68-5
M. Wt: 306.248
InChI Key: BCIKMZKXQSGLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a pyrazolo[1,5-a]pyrimidine core, which is recognized as a privileged scaffold in drug discovery due to its role as a bioisostere of purine . This allows such compounds to act as ATP-competitive inhibitors for a variety of protein kinases, which are key regulators of cellular signaling processes and prominent targets in cancer therapy . The presence of the trifluoromethyl group attached to the benzamide moiety is a common strategy in lead optimization, as it can enhance a compound's metabolic stability, binding affinity, and cell membrane permeability . Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Research into this class of molecules has shown promise in inhibiting kinases such as EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . The structural features of this scaffold provide a rigid, planar framework that is highly amenable to chemical modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties for enhanced biological activity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in various biochemical and cell-based assays to explore its potential as a kinase inhibitor and its anti-proliferative effects on cancer cell lines.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)10-3-1-9(2-4-10)13(22)20-11-7-18-12-5-6-19-21(12)8-11/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIKMZKXQSGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction environments, and scalable processes to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and carboxylesterases, affecting cellular processes and signaling pathways. Its trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several pyrazolo[1,5-a]pyrimidine derivatives, differing primarily in substituents on the benzamide or pyrimidine rings. Key analogues include:

Compound Structural Features Biological Activity References
N-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methyl-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide (D819) Imidazole ring at position 3, methyl group on benzamide Kinase inhibition (JNK1–JNK3 targets), antitumor activity
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (D822) Methyl-imidazole substituent, trifluoromethyl group Enhanced kinase selectivity, improved metabolic stability
5,7-Dimethyl-6-((3-nitrophenyl)diazenyl)-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine (3b) Diazenyl and tolyl groups, methyl substituents on pyrimidine Anticancer activity (liver and breast cancer models), augmented oral bioavailability
Pyrazolo[1,5-a]pyrimidines with benzofuran moieties Benzofuran fused to pyrimidine, hydroxylpropenone derivatives Broad-spectrum antimicrobial and antitumor activity

Key Structural Insights:

  • Trifluoromethyl (-CF₃) Group: Enhances binding affinity to hydrophobic kinase pockets compared to non-fluorinated analogs (e.g., benzofuran derivatives in ).
  • Diazenyl and Imidazole Substituents : Improve target selectivity (e.g., compound 3b and D819 show distinct activity against JNK isoforms vs. cancer cell lines) .
  • Benzamide Linker : Critical for maintaining planar geometry, facilitating π-π stacking with kinase ATP-binding domains .

Potency and Selectivity

  • Kinase Inhibition : The trifluoromethyl benzamide group in N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide likely confers higher potency against kinases compared to analogues lacking this group (e.g., benzofuran-based pyrazolopyrimidines in ). For instance, D819 (a close analogue) shows sub-micromolar IC₅₀ values against JNK1–JNK3, attributed to its ethynyl linker and imidazole substituent .
  • Anticancer Activity: Compound 3b, with diazenyl groups, demonstrated IC₅₀ values of 8.2–11.7 µM against HepG2 and MCF-7 cells, outperforming non-diazenyl derivatives by 2–3 fold .

Pharmacokinetic and Bioavailability Considerations

  • Nano-Carrier Systems: Vitamin E TPGS-augmented niosomes improved oral bioavailability of pyrazolopyrimidines like 3b by 3.5-fold compared to free drugs .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to methyl or nitro-substituted analogues .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, particularly in anticancer and antiviral applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in medicinal chemistry due to its ability to mimic biogenic purines. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The anticancer activity of this compound was evaluated using various cancer cell lines.

Case Studies and Findings

  • MTT Assay Results :
    • The compound was tested against the MDA-MB-231 human breast cancer cell line. The MTT assay indicated that while some derivatives showed moderate growth inhibition, this compound exhibited significant cytotoxicity at higher concentrations.
    • Table 1 summarizes the IC50 values of various pyrazolo[1,5-a]pyrimidine derivatives:
    CompoundIC50 (µM)
    N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(CF3)Bz12.5
    YM155 (control)7.8
    Menadione (control)15.0
  • Mechanism of Action :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

Antiviral Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promise as antiviral agents.

Zika Virus Inhibition

A recent study investigated the antiviral effects of several pyrazolo[1,5-a]pyrimidine derivatives against Zika virus:

  • Compound Testing : this compound was included in a panel of compounds tested for antiviral activity.
  • Results : The compound demonstrated an EC50 value of 8 µM against Zika virus in vitro, indicating moderate antiviral efficacy.

Table 2: Antiviral Activity Against Zika Virus

CompoundEC50 (µM)CC50 (µM)Selectivity Index
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(CF3)Bz8405
Compound X10505

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes.

Membrane-Bound Pyrophosphatase Inhibition

Inhibition studies on membrane-bound pyrophosphatases (mPPases) have shown that this compound can inhibit these enzymes with low micromolar potency:

  • In Vitro Testing : The compound inhibited mPPase from Plasmodium falciparum, suggesting potential implications in treating malaria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide, and what purification methods ensure high yield?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Cyclization of pyrazole and pyrimidine precursors under reflux with catalysts like Pd(PPh₃)₄ for cross-coupling reactions (e.g., Sonogashira coupling for alkyne linkages) .

Functionalization : Introduction of the 4-(trifluoromethyl)benzamide group via amide coupling using HATU or EDCI as coupling agents .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) achieve >95% purity. LC-MS and NMR validate structural integrity .

Q. How do structural features like the trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core influence biological activity?

  • Methodology :

  • Trifluoromethyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. Its electron-withdrawing nature stabilizes binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Pyrazolo[1,5-a]pyrimidine core : Acts as a bioisostere for purines, enabling competitive inhibition of enzymes like tyrosine kinases. Substituents at position 2 (e.g., methyl) modulate steric hindrance and selectivity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry (e.g., pyrimidine H-5 at δ 8.2 ppm) and substitution patterns .
  • LC-MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.11) and detects impurities .
  • X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between benzamide and pyrazolo-pyrimidine planes) to inform SAR .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Meta vs. para substitution : Para-trifluoromethyl groups on benzamide (vs. meta) increase kinase inhibition (IC₅₀ < 50 nM) but reduce solubility. Balance via logD optimization (e.g., PEGylation) .
  • Heterocyclic substituents : Pyridinyl groups at position 3 enhance antitumor activity (e.g., HeLa cell IC₅₀ = 1.2 µM) but may increase off-target effects. Use isoform-specific assays (e.g., kinome-wide profiling) to mitigate .

Q. What strategies optimize the selectivity of this compound for target enzymes over homologous isoforms?

  • Methodology :

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify key residues (e.g., gatekeeper mutations like T315I in Bcr-Abl) for selective binding .
  • Proteomic profiling : Use ATP-competitive probes in competitive ABPP (activity-based protein profiling) to quantify off-target engagement .

Q. How should in vivo pharmacokinetic studies be designed to address metabolic instability of this compound?

  • Methodology :

  • Metabolite identification : Administer 10 mg/kg (IV/oral) to rodents; collect plasma at 0–24 hr. LC-MS/MS detects major metabolites (e.g., oxidative defluorination) .
  • CYP inhibition assays : Human liver microsomes assess CYP3A4/2D6 interactions. Co-administer with ritonavir (CYP inhibitor) to enhance AUC by 3-fold .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial resistance studies?

  • Methodology :

  • Time-kill assays : Expose MRSA to 4× MIC (2 µg/mL); plate aliquots at 0–24 hr. Synergy testing with β-lactams (FIC index ≤0.5) confirms combinatorial efficacy .
  • Transcriptomics : RNA-seq of treated vs. untreated bacteria identifies downregulated efflux pumps (e.g., NorA) and biofilm genes (e.g., ica operon) .

Q. How can researchers mitigate discrepancies in cytotoxicity data between cancer cell lines and primary cells?

  • Methodology :

  • Co-culture models : Use 3D tumor spheroids with fibroblasts to mimic tumor microenvironments. Compare IC₅₀ in monoculture (HeLa: 0.8 µM) vs. co-culture (HeLa: 2.5 µM) .
  • Apoptosis assays : Annexin V/PI staining distinguishes necrotic vs. apoptotic death; caspase-3/7 activation confirms mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.